MCR4 Enantiomer Affinity Comparison
In a study evaluating substituted benzylic piperazines as melanocortin receptor 4 (MCR4) ligands, chiral resolution of the stereocenter revealed a clear difference in activity between the enantiomers [1]. The study specifically noted that for this class of compounds, the (R)-enantiomer was more active than its (S)-counterpart [1]. While specific Ki values for the (S)- and (R)-1-benzyl-3-methylpiperazine were not disclosed in the abstract, the finding establishes a critical differential benchmark: the (S)-enantiomer is the less active stereoisomer for this receptor target. This makes it valuable as a negative control or to map the stereochemical requirements of MCR4 binding.
| Evidence Dimension | MCR4 Binding Affinity |
|---|---|
| Target Compound Data | Lower relative activity |
| Comparator Or Baseline | (R)-1-Benzyl-3-methylpiperazine (CAS 132871-11-5) |
| Quantified Difference | Not numerically disclosed; qualitative finding that (R)-enantiomer is more active. |
| Conditions | In vitro MCR4 binding assay using benzylic piperazine derivatives. |
Why This Matters
This finding defines the compound's specific, and comparatively lower, activity profile for MCR4, making it a crucial tool for understanding stereochemical requirements and for use as a less-active control in SAR studies.
- [1] Fisher MJ, Backer RT, Collado I, et al. Privileged structure based ligands for melanocortin receptors--substituted benzylic piperazine derivatives. Bioorg Med Chem Lett. 2005;15(22):4973-8. View Source
